molecular formula C9H12NO3P B8145582 Methyl 2-(dimethylphosphoryl)isonicotinate

Methyl 2-(dimethylphosphoryl)isonicotinate

Cat. No.: B8145582
M. Wt: 213.17 g/mol
InChI Key: UHQRCARRAYVXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(dimethylphosphoryl)isonicotinate is a chemical compound with the molecular formula C₉H₁₂NO₃P. It is a derivative of isonicotinic acid and contains a dimethylphosphoryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(dimethylphosphoryl)isonicotinate can be synthesized through a multi-step process involving the reaction of isonicotinic acid with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylphosphoryl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction could produce phosphine derivatives .

Scientific Research Applications

Methyl 2-(dimethylphosphoryl)isonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylphosphoryl)isonicotinate involves its interaction with specific molecular targets. In pest management, it acts as a semiochemical, influencing the behavior of pests by mimicking natural chemical signals. This leads to increased trap capture and effective pest control . In medicinal applications, the compound’s mechanism would depend on its interaction with biological targets, potentially involving phosphorylation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(dimethylphosphoryl)isonicotinate is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with phosphoryl groups, setting it apart from other similar compounds .

Properties

IUPAC Name

methyl 2-dimethylphosphorylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO3P/c1-13-9(11)7-4-5-10-8(6-7)14(2,3)12/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQRCARRAYVXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(dimethylphosphoryl)isonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(dimethylphosphoryl)isonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(dimethylphosphoryl)isonicotinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-(dimethylphosphoryl)isonicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(dimethylphosphoryl)isonicotinate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-(dimethylphosphoryl)isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.